2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide
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Overview
Description
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with ethoxy and methyl groups, as well as a sulfonamide group attached to an aromatic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 2,5-diethoxy-4-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:
- Continuous flow nitration and reduction steps.
- Efficient separation and purification techniques such as crystallization or chromatography.
- Quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,5-diethoxy-4-methylbenzaldehyde or 2,5-diethoxy-4-methylbenzoic acid.
Reduction: Formation of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-amine.
Substitution: Formation of halogenated derivatives such as 2,5-diethoxy-4-methyl-N-(2-methylphenyl)-3-chlorobenzene-1-sulfonamide.
Scientific Research Applications
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-4-methylbenzene-1-sulfonamide
- 2,5-diethoxy-4-methylbenzene-1-sulfonamide
- 2,5-diethoxy-4-methyl-N-(2-chlorophenyl)benzene-1-sulfonamide
Uniqueness
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both ethoxy and methyl groups on the benzene ring, as well as the specific substitution pattern of the sulfonamide group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-22-16-12-18(17(23-6-2)11-14(16)4)24(20,21)19-15-10-8-7-9-13(15)3/h7-12,19H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNODICITALTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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